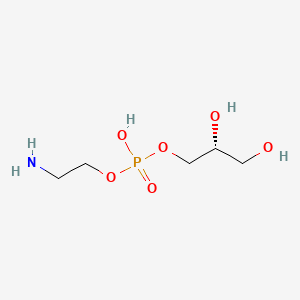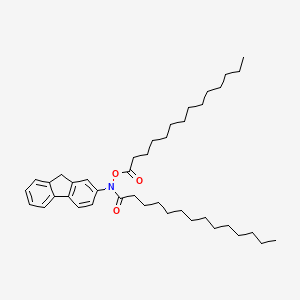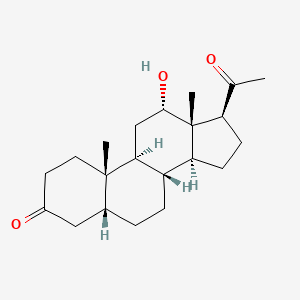
4-Methoxy-N,N-dimethylaniline
Vue d'ensemble
Description
4-Methoxy-N,N-dimethylaniline, also known as 4-MDA, is an aromatic amine used in a variety of scientific research applications. It is a colorless, water-soluble compound with a molecular weight of 171.25 g/mol, and a melting point of 41-43°C. 4-MDA is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals and other organic molecules. It is also used in the study of biochemical and physiological effects, and in the development of new drugs and drug delivery systems.
Applications De Recherche Scientifique
Photolysis and Rearrangement in Organic Synthesis
The irradiation of 4-allylated 2,6-dimethylanilines, including 4-methoxy-N,N-dimethylaniline, in methanol leads to various photoproducts. This process is significant in organic synthesis, particularly in the rearrangement of molecular structures. The photolysis of these compounds in methanol is crucial for understanding the behavior of methoxy-substituted N,N-dimethylanilines in organic reactions (Bader & Hansen, 1979).
Molecular Structure and Synthesis of Derivatives
The molecular structures of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and related compounds synthesized via Schiff bases reduction are reported. These structures provide insights into intermolecular interactions and the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Reactions with Hexahydropyrimidine-2-thiones
This compound reacts with 4-hydroxy- and 4-methoxyhexahydropyrimidine-2-thiones, leading to the formation of 4-aryl-substituted hexahydropyrimidine-2-thiones. This reaction provides a method for creating specific substituted hexahydropyrimidine derivatives (Shutalev & Alekseeva, 1995).
Oxidative Mannich Reaction
A study on the oxidative Mannich reaction of N,N-dialkylanilines, including this compound, with tert-butyl hydroperoxide (TBHP) as the oxidant. This research is essential for understanding the mechanisms of these types of reactions in organic chemistry (Ratnikov & Doyle, 2013).
Synthesis of Carbazomycin B
The synthesis of carbazomycin B involves the use of N-methoxycarbonyl-3-acetoxy-2-iodo-4-methoxy-5,6-dimethylaniline. This process highlights the application of this compound derivatives in the synthesis of complex organic molecules (Crich & Rumthao, 2004).
Acid-catalysed Deoxygenation
The acid-catalysed deoxygenation of NN-dimethylaniline N-oxides, including 4-methoxy-substituted N-oxide, leads to NN-dimethyliminium-benzenium dications. This study provides insights into the behavior of these compounds under strong acidic conditions (Smith, Linford, McKeer, & Morris, 1984).
Mécanisme D'action
The mechanism of action of 4-Methoxy-N,N-dimethylaniline in chemical reactions is complex and depends on the specific reaction context. For instance, in one study, it was found that the compound undergoes one-electron oxidation at the anode and gives the corresponding N,N-dimethylaniline cation. A hydroxy ion, instead of the compound, abstracts a proton from the cation and gives water and a certain radical .
Propriétés
IUPAC Name |
4-methoxy-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKDMNHEQMILPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220377 | |
| Record name | N,N-Dimethyl-4-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
701-56-4 | |
| Record name | 4-Methoxy-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-4-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 701-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-4-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYL-P-ANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8CL89W8AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-methoxy-N,N-dimethylaniline contribute to long-lived redox products in photochemical systems?
A: this compound acts as a quencher in photoredox systems, particularly with tris(2,2'-bipyridine)ruthenium(II) derivatives as photosensitizers. [] Research suggests that after the photosensitizer is excited by light, this compound donates an electron to the excited state, leading to the formation of a radical cation. This electron transfer process is facilitated by electrostatic interactions between the positively charged photosensitizer (often anchored to a polyelectrolyte) and the electron-rich this compound. The spatial separation of the resulting radical ions on separate like-charged polyelectrolytes contributes to the significantly prolonged lifetimes of these redox products. []
Q2: What is the role of this compound in studying N-dealkylation mechanisms by Cytochrome P450 enzymes?
A: this compound serves as a substrate to investigate the mechanism of N-dealkylation reactions catalyzed by Cytochrome P450 enzymes, specifically the P450 2B1 isoform. [] Researchers study kinetic hydrogen isotope effects by substituting the methyl group's hydrogens with deuterium. This helps elucidate whether the reaction proceeds through a 1-electron oxidation pathway or a hydrogen atom abstraction mechanism. Observations of colored aminium radicals formed during reactions with this compound, coupled with deuterium isotope effects, support the hypothesis of a 1-electron oxidation mechanism for N-dealkylation by P450 2B1. []
Q3: Can this compound be synthesized using dimethylsulfoxide (DMSO)?
A: Yes, a recent study revealed that this compound can be synthesized using DMSO as a methylating agent. [] This method, considered a greener alternative to traditional methods employing toxic reagents, utilizes a combination of DMSO, formic acid, and triethylamine. This protocol effectively methylates various substrates, including 4-methoxyaniline, yielding this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



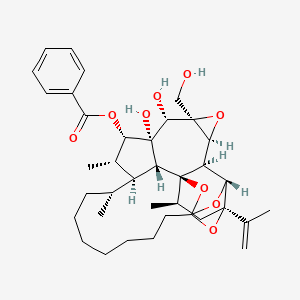
![(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid;pentahydrate](/img/structure/B1210333.png)

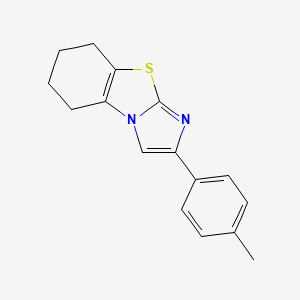


![methyl (1S,9S,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1210340.png)
